molecular formula C19H23N3O3 B2572854 2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2380067-25-2

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2572854
CAS No.: 2380067-25-2
M. Wt: 341.411
InChI Key: JRAZPXWYMADRES-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and development.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-20-19(21-11-14)25-13-15-4-3-9-22(12-15)18(23)16-5-7-17(24-2)8-6-16/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAZPXWYMADRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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